molecular formula C20H20N4O4 B5559712 2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide

2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide

Katalognummer B5559712
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: IJSIHXMRCIPTSS-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound appears to belong to a class of chemicals with significant pharmacological potential, given its complex structure that includes a 1,2,4-triazole moiety, a benzodioxole group, and an acetamide linkage. These structural features suggest a synthetic route involving multiple steps, each tailored to introduce specific functional groups under controlled conditions.

Synthesis Analysis

The synthesis of similar compounds typically involves the initial preparation of 4-amino-4H-1,2,4-triazole derivatives, followed by acylation with acetyl chloride in a dry solvent like benzene to introduce the acetamide group. Subsequent steps may include reactions with various aromatic aldehydes to afford the desired substituted phenyl groups. The final product's synthesis could involve cyclization reactions, particularly for introducing the benzodioxol moiety (Panchal & Patel, 2011).

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Studies on pharmacokinetics and metabolism provide crucial insights into how drugs are absorbed, distributed, metabolized, and excreted in the body. For instance, research involving the metabolism of acetaminophen highlights the importance of understanding metabolic pathways and the potential for hepatotoxicity when drugs are metabolized to reactive intermediates (Andringa et al., 2008). These studies underscore the need to assess the metabolic stability and safety profile of new compounds.

Drug Interactions and Effects

Investigating the interactions between different drugs and their combined effects on the body is another critical area of research. For example, studies on the combination of midazolam and ketamine examine the cardiocirculatory and respiratory effects of drug combinations, highlighting the importance of understanding how drugs may interact and affect physiological functions (Langrehr & Erdmann, 1981). Such research is vital for ensuring the safe and effective use of multiple drugs in clinical settings.

Mechanism of Action

Understanding the mechanism of action of drugs, including receptor targeting and biochemical pathways, is fundamental to drug development. Research into how specific compounds interact with biological targets, such as the selective binding affinity of drugs to certain receptor subtypes, informs the design and optimization of new therapeutics. Studies like those on pramipexole's interaction with dopamine receptors provide insights into drug efficacy and potential therapeutic applications (Piercey et al., 1996).

Clinical Applications and Safety

Evaluating the clinical applications and safety of drugs is essential for translating laboratory findings into therapeutic interventions. Research on the effects of drugs in specific patient populations, such as the pharmacokinetics of paracetamol in elderly patients, helps in tailoring treatments to meet the needs of diverse patient groups (Liukas et al., 2011). These studies are crucial for identifying safe and effective dosing regimens.

Eigenschaften

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-13(15-6-4-3-5-7-15)21-19(25)11-23-20(26)24(14(2)22-23)16-8-9-17-18(10-16)28-12-27-17/h3-10,13H,11-12H2,1-2H3,(H,21,25)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSIHXMRCIPTSS-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC3=C(C=C2)OCO3)CC(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=O)N1C2=CC3=C(C=C2)OCO3)CC(=O)N[C@H](C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.